3-Formyl-5-iodobenzoic acid synthesis methods
3-Formyl-5-iodobenzoic acid synthesis methods
An In-depth Technical Guide to the Synthesis of 3-Formyl-5-iodobenzoic Acid
Abstract
3-Formyl-5-iodobenzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis, prized for its utility in constructing complex molecular architectures, particularly as a linker in targeted protein degraders and other novel therapeutic agents.[1] Its structure incorporates three distinct functional handles—a carboxylic acid, an aldehyde, and an aryl iodide—each offering a gateway for diverse chemical transformations. This guide provides a comprehensive overview of the strategic approaches to its synthesis, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols based on established literature precedents, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific application.
Introduction and Strategic Importance
The unique trifunctional nature of 3-Formyl-5-iodobenzoic acid (CAS 1289015-17-3) makes it a highly sought-after reagent.[2][3] The carboxylic acid and aldehyde groups serve as versatile points for amide bond formation, reductive amination, or condensation reactions, while the aryl iodide is a prime substrate for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.[4] This combination allows for the sequential or orthogonal introduction of different molecular fragments, a critical capability in the design of PROTACs, molecular probes, and focused compound libraries.[1]
The primary challenge in its synthesis lies in achieving the desired 1,3,5-substitution pattern on the benzene ring, requiring careful control over regioselectivity while managing the mutual electronic influence of two deactivating, meta-directing groups.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary disconnection strategies, which form the basis of the most practical synthetic pathways. The analysis highlights the key bond formations required to assemble the target molecule from commercially available starting materials.
Caption: Reaction scheme for Pathway A: Iodination of 3-Formylbenzoic Acid.
Detailed Experimental Protocol (Representative Method)
This protocol is adapted from established procedures for the iodination of deactivated benzoic acid derivatives. [5][6]Safety Precaution: This reaction involves strong acids and oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials and Reagents:
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3-Formylbenzoic acid (1.0 eq)
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Iodic acid (HIO₃) (0.5 eq)
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Acetic acid, glacial
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Acetic anhydride
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Sulfuric acid, concentrated (98%)
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Sodium sulfite (Na₂SO₃)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-formylbenzoic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
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Acid Addition: Cool the stirred mixture in an ice-water bath to approximately 5 °C. Slowly and carefully add concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10-15 °C. [6]3. Reagent Addition: Once the sulfuric acid has been added, add solid iodic acid (0.5 eq) to the mixture in one portion.
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Reaction Progression: Stir the reaction mixture for 1 hour in the ice bath, then allow it to warm to room temperature and stir for an additional hour. Subsequently, heat the mixture to 45-50 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. [6]5. Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing a stirred solution of crushed ice and sodium sulfite. [6]The sodium sulfite quenches any remaining oxidizing agents and reduces excess iodine to iodide.
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Precipitation and Filtration: Stir the resulting slurry for 30-60 minutes to allow for complete precipitation of the crude product. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol or acetic acid/water). Alternatively, for higher purity, dissolve the crude solid in ethyl acetate, wash with water and then brine, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Alternative Synthetic Pathway: Formylation of 3-Iodobenzoic Acid
This pathway begins with the readily available 3-iodobenzoic acid. The challenge here is the introduction of a formyl group at the C5 position. Standard electrophilic formylation methods (e.g., Vilsmeier-Haack, Gattermann-Koch) are generally ineffective on such a strongly deactivated ring.
More advanced techniques are required:
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Directed Ortho-Metalation (DoM): The carboxylic acid can direct metalation (lithiation) to the ortho C2 position. To achieve C5 formylation, the carboxylate would need to be protected or a different directing group strategy employed, making this route complex.
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Halogen-Metal Exchange followed by Formylation: A more plausible route involves a low-temperature halogen-metal exchange at the C3-I bond using an organolithium reagent (e.g., n-BuLi or t-BuLi), followed by quenching the resulting aryllithium intermediate with a formylating agent like N,N-dimethylformamide (DMF). This approach is powerful but requires strictly anhydrous conditions and careful temperature control to avoid side reactions.
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Palladium-Catalyzed Formylation: Modern cross-coupling methods can be used to introduce a formyl group. This could involve reacting 3-iodobenzoic acid (or its ester derivative) with a formyl synthon under palladium catalysis, for example, using carbon monoxide and a silane reductant. [5]This method offers good functional group tolerance but requires specialized equipment and catalysts.
Due to the technical challenges and stringent reaction conditions required, this pathway is generally considered less practical for routine lab-scale synthesis compared to the electrophilic iodination route unless specific isotopic labeling or precursor availability dictates its use.
Comparative Analysis of Synthetic Routes
| Feature | Pathway A: Electrophilic Iodination | Pathway B: Formylation |
| Starting Material | 3-Formylbenzoic Acid | 3-Iodobenzoic Acid |
| Reagent Cost & Availability | Readily available, moderate cost. | Readily available, moderate cost. |
| Key Transformation | Electrophilic Aromatic Substitution | Halogen-Metal Exchange or Pd-Catalysis |
| Regiocontrol | Excellent. Both groups direct to C5. | Challenging. Requires specific conditions to avoid ortho-functionalization or side reactions. |
| Reaction Conditions | Strong acids, moderate heat. | Cryogenic temperatures, inert atmosphere, strictly anhydrous conditions (for lithiation). |
| Scalability | Good. The procedure is amenable to scale-up. | Moderate. Cryogenic reactions can be difficult to scale. |
| Key Advantages | High regioselectivity, operational simplicity. | Utilizes a different set of reactions, potentially useful for analog synthesis. |
| Key Disadvantages | Use of highly corrosive acids. | Stringent reaction conditions, potential for low yields if not optimized. |
Conclusion and Recommendations
For the synthesis of 3-Formyl-5-iodobenzoic acid, Pathway A (Electrophilic Iodination of 3-Formylbenzoic Acid) represents the most robust, reliable, and scalable strategy. The inherent directing effects of the substituents provide excellent regiochemical control, and the reaction conditions, while requiring care, are standard for organic synthesis laboratories. This route offers a predictable and efficient means to access this valuable building block for applications in drug discovery and materials science. While alternative routes like the formylation of 3-iodobenzoic acid are chemically feasible, they present greater technical challenges and are best reserved for situations where the primary route is not viable.
References
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Yurasov, M. S., & Zhdankin, V. V. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
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Luliński, P., & Skulski, L. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
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Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394–401. [Link]
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